molecular formula C16H17BrN2 B13084239 (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine

(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine

Cat. No.: B13084239
M. Wt: 317.22 g/mol
InChI Key: HMUDKNXHYXQGBP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 2nd position, a methyl group at the 4th position, and a styryl group at the 6th position, all attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine typically involves multi-step organic reactions. One common method includes the bromination of 2-isopropyl-4-methyl-6-styrylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropyl group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The styryl group can be hydrogenated to an ethyl group using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: Formation of 5-azido-2-isopropyl-4-methyl-6-styrylpyrimidine.

    Oxidation: Formation of 2-hydroxy-4-methyl-6-styrylpyrimidine.

    Reduction: Formation of 2-isopropyl-4-methyl-6-ethylpyrimidine.

Scientific Research Applications

(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine involves its interaction with specific molecular targets. The bromine atom and the styryl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    5-Bromo-2-isopropyl-4-methylpyrimidine: Lacks the styryl group, resulting in different chemical properties.

    2-Isopropyl-4-methyl-6-styrylpyrimidine: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    5-Bromo-4-methyl-6-styrylpyrimidine: Lacks the isopropyl group, altering its steric and electronic properties.

Uniqueness: (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of both the bromine atom and the styryl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

IUPAC Name

5-bromo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine

InChI

InChI=1S/C16H17BrN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9+

InChI Key

HMUDKNXHYXQGBP-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)C(C)C)/C=C/C2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.